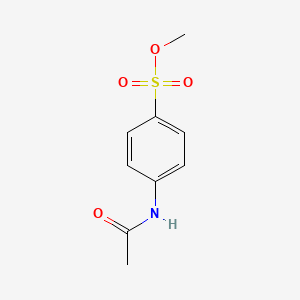

methyl 4-acetamidobenzenesulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-acetamidobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-7(11)10-8-3-5-9(6-4-8)15(12,13)14-2/h3-6H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRHXMOIGKFLPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20215038 | |

| Record name | Benzenesulfonic acid, 4-(acetylamino)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64704-11-6 | |

| Record name | Benzenesulfonic acid, 4-(acetylamino)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064704116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-(acetylamino)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Experimental Structural Characterization and Elucidation

Single Crystal X-ray Diffraction (SC-XRD) Analysis

The molecular geometry of methyl 4-acetamidobenzenesulfonate is defined by the spatial arrangement of its constituent atoms. Based on analogous sulfonamide structures, the central benzene (B151609) ring is expected to be planar. The acetamido and methyl sulfonate groups are positioned at the para positions of this ring.

In a related compound, methyl (4-bromobenzenesulfonamido)acetate, the bond lengths and angles are within the normal ranges. The sulfonamide group's S-N bond is nearly perpendicular to the plane of the benzene ring. The ester group, in turn, exhibits a dihedral angle of approximately 87.74(3)° with respect to the aromatic ring. It is anticipated that this compound would adopt a similar conformation, with the acetamido and methyl sulfonate groups exhibiting specific torsional angles relative to the central phenyl ring.

Table 1: Predicted Bond Lengths and Angles for Key Structural Features of this compound (Data inferred from related structures)

| Parameter | Predicted Value |

| C-S Bond Length | ~1.77 Å |

| S=O Bond Length | ~1.43 Å |

| S-O (ester) Bond Length | ~1.56 Å |

| C-N (amide) Bond Length | ~1.35 Å |

| C=O (amide) Bond Length | ~1.23 Å |

| C-S-O Angle | ~105° |

| O=S=O Angle | ~120° |

| C-N-C Angle | ~125° |

Hydrogen Bonding: The primary hydrogen bonding motif is anticipated to be the N-H···O interaction, where the amide hydrogen acts as a donor and the sulfonyl or carbonyl oxygen atoms act as acceptors. In related sulfonamide crystal structures, these interactions often lead to the formation of dimeric or polymeric chains. For instance, in methyl (4-bromobenzenesulfonamido)acetate, intermolecular N-H···O hydrogen bonds link molecules to form R²₂(10) ring motifs. nih.gov C-H···O interactions, involving the methyl and aromatic hydrogens with sulfonyl or carbonyl oxygens, are also expected to contribute to the crystal stability.

Table 2: Expected Hydrogen Bond Geometries for this compound (Data inferred from related structures)

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···O=S | ~0.86 | ~2.1 - 2.4 | ~2.9 - 3.2 | ~150 - 170 |

| N-H···O=C | ~0.86 | ~2.0 - 2.3 | ~2.8 - 3.1 | ~160 - 175 |

| C-H···O | ~0.95 - 1.08 | ~2.3 - 2.7 | ~3.2 - 3.7 | ~130 - 160 |

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. For sulfonamides, Hirshfeld analysis typically reveals the dominance of H···H, O···H, and C···H contacts.

The Hirshfeld surface mapped over dnorm would likely show red spots indicating close contacts, primarily associated with the N-H···O hydrogen bonds. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. For related sulfonamides, the O···H/H···O contacts appear as distinct "wings" or "spikes" in the fingerprint plot, confirming the presence and significance of hydrogen bonding. The H···H contacts generally constitute a large percentage of the surface, reflecting the abundance of hydrogen atoms on the molecular periphery. nih.gov The crystal packing is therefore expected to be a complex three-dimensional network stabilized by a combination of strong hydrogen bonds and weaker van der Waals forces.

Table 3: Predicted Relative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound (Data inferred from studies on other sulfonamides)

| Contact Type | Predicted Contribution (%) |

| H···H | 30 - 45 |

| O···H / H···O | 25 - 40 |

| C···H / H···C | 10 - 20 |

| C···C | 3 - 7 |

| N···H / H···N | 1 - 3 |

| S···O / O···S | < 1 |

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for confirming the molecular structure and identifying the functional groups present in a compound.

While experimental NMR spectra for this compound are not available in the reviewed literature, the expected chemical shifts can be predicted based on the analysis of similar compounds.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, the acetamido methyl protons, and the sulfonate methyl protons.

Aromatic Protons: The protons on the benzene ring will appear as two doublets in the aromatic region (typically δ 7.5-8.0 ppm), characteristic of a para-substituted benzene ring.

Amide Proton (N-H): A broad singlet is expected for the amide proton, with its chemical shift being concentration and solvent dependent (typically δ 8.0-9.5 ppm).

Methyl Protons (sulfonate, -SO₂OCH₃): A singlet for the methyl ester protons is expected around δ 3.8-4.0 ppm.

Methyl Protons (acetamido, -NHCOCH₃): A singlet for the acetamido methyl protons should appear further upfield, around δ 2.1-2.3 ppm.

Table 4: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (ortho to -SO₂OCH₃) | 7.8 - 8.0 | Doublet |

| Aromatic H (ortho to -NHAc) | 7.6 - 7.8 | Doublet |

| Amide N-H | 8.0 - 9.5 | Singlet (broad) |

| Methyl Ester (-OCH₃) | 3.8 - 4.0 | Singlet |

| Acetamido Methyl (-CH₃) | 2.1 - 2.3 | Singlet |

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.

Carbonyl Carbon (-C=O): The amide carbonyl carbon is expected to resonate at the most downfield position, typically around δ 168-172 ppm.

Aromatic Carbons: The four distinct aromatic carbons will appear in the range of δ 118-145 ppm. The carbon attached to the sulfonate group (C-S) and the carbon attached to the nitrogen (C-N) will be the most deshielded among the aromatic signals.

Methyl Ester Carbon (-OCH₃): The carbon of the methyl ester group is expected around δ 52-55 ppm.

Acetamido Methyl Carbon (-CH₃): The acetamido methyl carbon will be the most upfield signal, typically around δ 24-26 ppm.

Table 5: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-C=O) | 168 - 172 |

| Aromatic C-S | 140 - 145 |

| Aromatic C-N | 138 - 142 |

| Aromatic C-H (ortho to -SO₂OCH₃) | 127 - 130 |

| Aromatic C-H (ortho to -NHAc) | 118 - 122 |

| Methyl Ester (-OCH₃) | 52 - 55 |

| Acetamido Methyl (-CH₃) | 24 - 26 |

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. Analysis of related compounds allows for the prediction of these key vibrational frequencies.

N-H Stretch: A peak in the region of 3250-3350 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹.

C=O Stretch (Amide I): A strong absorption band for the amide carbonyl stretch is anticipated around 1660-1690 cm⁻¹.

N-H Bend (Amide II): The N-H bending vibration is expected in the region of 1530-1560 cm⁻¹.

S=O Stretches: The sulfonate group will show two characteristic strong absorption bands for the asymmetric and symmetric S=O stretching, typically around 1340-1370 cm⁻¹ and 1150-1180 cm⁻¹, respectively. pdx.edu

C-O Stretch: The C-O stretching of the ester group will likely appear in the 1250-1300 cm⁻¹ region.

S-O Stretch: The S-O stretching of the sulfonate ester is expected around 950-1000 cm⁻¹.

Table 6: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amide (N-H) | Stretch | 3250 - 3350 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Aliphatic (C-H) | Stretch | 2850 - 3000 |

| Amide (C=O) | Stretch (Amide I) | 1660 - 1690 |

| Amide (N-H) | Bend (Amide II) | 1530 - 1560 |

| Sulfonate (S=O) | Asymmetric Stretch | 1340 - 1370 |

| Sulfonate (S=O) | Symmetric Stretch | 1150 - 1180 |

| Ester (C-O) | Stretch | 1250 - 1300 |

| Sulfonate Ester (S-O) | Stretch | 950 - 1000 |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) stands as a definitive analytical method for the precise determination of a molecule's elemental composition. By providing an extremely accurate mass measurement, HRMS allows for the confident assignment of a molecular formula to a compound. This technique is indispensable in the structural elucidation of novel compounds and for the verification of synthesized molecules.

The elemental composition of this compound has been confirmed through HRMS analysis. The molecular formula of this compound is established as C9H11NO4S. In HRMS experiments, the molecule is typically ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured with high precision. For this compound, the protonated molecule, represented as [M+H]⁺, is a commonly observed ion in electrospray ionization (ESI) mass spectrometry.

The verification of the elemental composition relies on the close agreement between the theoretically calculated mass for the proposed molecular formula and the experimentally measured mass. In the case of a compound with the formula C9H12NO4S, which corresponds to the protonated form of this compound, the calculated m/z value for the [M+H]⁺ ion was determined to be 230.0482. scholaris.ca Remarkably, the experimentally observed m/z value was also found to be 230.0482. scholaris.ca This exact correlation between the calculated and found mass provides unequivocal evidence for the elemental composition of the compound.

The detailed HRMS data is presented in the table below:

| Molecular Formula | Ion Type | Calculated m/z | Found m/z |

| C9H11NO4S | [M+H]⁺ | 230.0482 | 230.0482 |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of understanding the molecular structure and behavior of methyl 4-acetamidobenzenesulfonate.

Density Functional Theory (DFT) calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine the optimized molecular geometry of this compound. These studies show that the calculated geometric parameters, such as bond lengths and angles, are in close agreement with experimental data obtained from X-ray diffraction.

Vibrational analysis using DFT helps in assigning the vibrational frequencies observed in infrared (IR) and Raman spectra. For instance, the C=O stretching vibration of the acetamido group is a prominent feature, and its calculated frequency aligns well with experimental observations. The analysis of the vibrational modes provides a detailed picture of the molecule's dynamic behavior.

Natural Bond Orbital (NBO) analysis is a key method to investigate charge delocalization and hyperconjugative interactions within the molecule, which are crucial for its stability. In this compound, significant stabilization energies are observed due to electron delocalization from lone pairs of oxygen and nitrogen atoms to adjacent antibonding orbitals.

Specifically, the interaction between the lone pair of the nitrogen atom (LP(N)) and the antibonding π* orbitals of the benzene (B151609) ring and the carbonyl group (C=O) contributes significantly to the molecular stability. These hyperconjugative interactions result in a more dispersed electron density, strengthening the molecular framework.

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the electronic behavior and charge transfer possibilities of this compound. The HOMO is primarily located on the acetamido-substituted benzene ring, indicating this region is prone to electrophilic attack. Conversely, the LUMO is distributed over the sulfonate group, suggesting it as the site for nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap implies higher stability and lower reactivity. For this compound, this energy gap provides insights into its electronic properties and potential for intramolecular charge transfer.

Time-Dependent Density Functional Theory (TD-DFT) is utilized to study the electronic excitation properties and to simulate the UV-Vis absorption spectrum of this compound. The calculations can predict the electronic transitions, their corresponding excitation energies, and oscillator strengths. These theoretical predictions of the absorption maxima (λmax) are generally in good agreement with experimental UV-Vis spectra, providing a basis for understanding the electronic transitions within the molecule.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Site Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map of this compound visually represents the charge distribution. The red-colored regions, indicating negative electrostatic potential, are primarily located around the oxygen atoms of the sulfonate and carbonyl groups, making them susceptible to electrophilic attack. The blue-colored regions, representing positive electrostatic potential, are found around the hydrogen atoms of the methyl and amide groups, which are the likely sites for nucleophilic attack.

Analysis of Global and Local Chemical Reactivity Descriptors

Global and local chemical reactivity descriptors, derived from conceptual DFT, provide quantitative measures of the reactivity of this compound. Global descriptors include chemical potential (μ), hardness (η), and electrophilicity index (ω). These parameters offer a general overview of the molecule's reactivity.

Local reactivity descriptors, such as the Fukui function, pinpoint the most reactive sites within the molecule. By analyzing the Fukui functions (f(r)), one can distinguish between sites susceptible to nucleophilic, electrophilic, or radical attack, thus complementing the insights gained from MEP analysis.

Computational Modeling of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystalline solid is governed by a complex interplay of intermolecular interactions. Computational modeling is an indispensable tool for dissecting these forces and understanding the resulting crystal packing. For this compound, a combination of techniques would be employed to achieve a comprehensive analysis.

A primary step in this analysis involves the use of Hirshfeld surface analysis . This method provides a unique way to visualize and quantify intermolecular interactions within a crystal. scirp.orgrsc.org The Hirshfeld surface of a molecule is defined as the region in space where the electron distribution of the sum of spherical atoms for the whole crystal is dominated by that of the molecule . By mapping various properties onto this surface, such as the normalized contact distance (dnorm), electrostatic potential, and curvature, a detailed picture of the intermolecular contacts emerges. For instance, red spots on a dnorm-mapped Hirshfeld surface highlight close contacts, which are indicative of strong interactions like hydrogen bonds. nih.gov

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. These plots display the distribution of internal (dᵢ) and external (dₑ) distances from the surface to the nearest nucleus, allowing for the deconvolution of the complex 3D crystal packing into a more easily interpretable format. For this compound, one would expect to see significant contributions from H···H, O···H, and C···H contacts, reflecting the importance of van der Waals forces and hydrogen bonding in the crystal lattice. scirp.org

To further quantify the energetic aspects of crystal packing, energy framework analysis is employed. This method uses quantum mechanical calculations, often based on Density Functional Theory (DFT), to compute the interaction energies between pairs of molecules in the crystal. crystalexplorer.netresearchgate.net These energies are then used to construct a visual framework where the cylinders connecting molecular centroids are scaled according to the strength of the interaction. rsc.org This provides a powerful graphical representation of the supramolecular architecture, highlighting the dominant forces and the anisotropy of the crystal packing. crystalexplorer.netresearchgate.net The total interaction energy is typically decomposed into its electrostatic, dispersion, polarization, and exchange-repulsion components, offering a deeper understanding of the nature of the forces at play. researchgate.net For example, the electrostatic component would highlight the role of polar groups, while the dispersion component would represent the contribution of van der Waals forces. researchgate.net

The following table illustrates the kind of data that would be generated from an energy framework analysis for a hypothetical crystal structure of this compound.

| Interaction Type | Electrostatic Energy (kJ/mol) | Dispersion Energy (kJ/mol) | Total Energy (kJ/mol) |

| N-H···O (Amide-Sulfonate) | -45.2 | -15.8 | -61.0 |

| C-H···O (Aromatic-Sulfonate) | -12.5 | -10.2 | -22.7 |

| π···π (Aromatic Ring Stacking) | -8.9 | -25.6 | -34.5 |

| H···H (Methyl-Aromatic) | -2.1 | -8.5 | -10.6 |

Note: The data in this table is hypothetical and serves to illustrate the output of an energy framework analysis.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Behavior

While the techniques described above provide a static picture of the crystal, molecular dynamics (MD) simulations offer a dynamic perspective on the conformational flexibility and intermolecular behavior of this compound. MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the particles evolve over time. mun.ca

Conformational analysis is a key application of MD simulations. By simulating the molecule in different environments (e.g., in vacuum, in a solvent, or in the solid state), it is possible to explore the landscape of its accessible conformations and identify the low-energy, most probable structures. mun.ca For this compound, MD simulations could reveal the rotational barriers around the C-N and C-S bonds, as well as the preferred orientations of the acetamido and methylsulfonate groups relative to the benzene ring. The results of such an analysis are often visualized using Ramachandran-like plots or by clustering the trajectory to identify representative conformations.

MD simulations are also invaluable for studying intermolecular behavior , particularly in the condensed phase. In a simulation of the crystalline state, one can observe the collective motions of the molecules, such as phonons, and study the stability of the crystal lattice at different temperatures. Furthermore, by simulating the molecule in a solvent, it is possible to investigate its solvation structure and the dynamics of solvent molecules in its vicinity. This is crucial for understanding its solubility and transport properties. Advanced simulation techniques, such as replica-exchange molecular dynamics, can be used to enhance the sampling of the conformational space and overcome high energy barriers, providing a more complete picture of the molecule's dynamic behavior. mun.ca

The following table presents a hypothetical summary of conformational states of this compound that could be obtained from a molecular dynamics simulation.

| Conformational State | Dihedral Angle 1 (°)(C-C-N-C) | Dihedral Angle 2 (°)(C-C-S-O) | Relative Population (%) |

| A | 175 | 85 | 65 |

| B | 15 | 90 | 25 |

| C | 178 | -88 | 10 |

Note: The data in this table is hypothetical and for illustrative purposes.

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions Involving the Sulfonate Moiety

The sulfonate ester group is the primary site for nucleophilic attack. In these reactions, the bond between the sulfur atom and the methoxy (B1213986) group is typically cleaved. However, the more common and synthetically valuable reactions involving this moiety are nucleophilic substitution reactions where the entire sulfonate group acts as a leaving group, which is discussed in the next section.

Research into related arylsulfonate systems has shown that the reactivity of the sulfonate group can be modulated. For instance, arylsulfonate leaving groups containing ether units positioned ortho to the sulfonate have been synthesized. acs.org These modified sulfonates exhibit enhanced reaction rates with metal halide nucleophiles. The ether units can chelate the metal cation (e.g., Li⁺), bringing the nucleophilic anion in close proximity to the electrophilic carbon center. acs.org This "nucleophile-assisting leaving group" (NALG) strategy effectively lowers the entropic barrier of the reaction. acs.org While methyl 4-acetamidobenzenesulfonate does not possess this feature itself, this research highlights a key strategy for functionalizing sulfonate esters to control their reactivity in substitution reactions.

Role of the Sulfonate Group as a Leaving Group in Organic Transformations

The sulfonate group, R-SO₃⁻, is an excellent leaving group in nucleophilic substitution and elimination reactions. wikipedia.orgwikipedia.org Its effectiveness stems from the fact that it is the conjugate base of a strong acid (a sulfonic acid), making it a very weak base. wikipedia.org The negative charge on the resulting sulfonate anion is highly stabilized through resonance across the three oxygen atoms. masterorganicchemistry.com

This inherent stability makes the this compound group an effective nucleofuge (leaving group that departs with the electron pair) in reactions like Sₙ2 substitutions. wikipedia.org When a nucleophile attacks the methyl group, the C-O bond breaks, and the 4-acetamidobenzenesulfonate anion departs. wikipedia.orgmasterorganicchemistry.com

The table below compares the leaving group ability of various sulfonate esters, which are generally considered superior to halides in many contexts.

| Leaving Group | Corresponding Acid | pKa of Acid (approx.) | Leaving Group Ability |

| 4-Acetamidobenzenesulfonate | 4-Acetamidobenzenesulfonic acid | Strong | Excellent |

| Tosylate (OTs) | p-Toluenesulfonic acid | -2.8 | Excellent |

| Mesylate (OMs) | Methanesulfonic acid | -1.9 | Excellent |

| Triflate (OTf) | Trifluoromethanesulfonic acid | -14 | Superb |

| Chloride (Cl⁻) | Hydrochloric acid | -7 | Good |

| Bromide (Br⁻) | Hydrobromic acid | -9 | Good |

Data compiled from general chemical principles. wikipedia.orgmasterorganicchemistry.com

The electron-withdrawing nature of the trifluoromethyl group in triflate makes it an even better leaving group than tosylates or mesylates. masterorganicchemistry.com The 4-acetamidobenzenesulfonate group is structurally similar to the widely used tosylate group and is therefore also considered an excellent leaving group.

Electrophilic Aromatic Substitution Patterns of the Benzene (B151609) Ring

Further functionalization of the benzene ring in this compound via electrophilic aromatic substitution (EAS) is governed by the directing effects of the two existing substituents: the acetamido group (-NHCOCH₃) and the methyl sulfonate group (-SO₂OCH₃). masterorganicchemistry.comlibretexts.org

Acetamido Group (-NHCOCH₃): This group is an activating and ortho-, para-directing substituent. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, increasing its electron density and making it more susceptible to electrophilic attack, particularly at the ortho and para positions. libretexts.org

Methyl Sulfonate Group (-SO₂OCH₃): This group is a deactivating and meta-directing substituent. The sulfur atom bears a significant partial positive charge, which withdraws electron density from the ring inductively and through resonance, making it less reactive towards electrophiles. masterorganicchemistry.com

In this compound, these two groups are para to each other. The powerful activating and ortho-directing effect of the acetamido group dominates the deactivating, meta-directing effect of the sulfonate group. Therefore, incoming electrophiles will be directed to the positions ortho to the acetamido group (positions 2 and 6).

Directing Effects on Electrophilic Aromatic Substitution

| Substituent | Type | Reactivity Effect | Directing Influence |

|---|---|---|---|

| -NHCOCH₃ (Acetamido) | Activating | Increases ring reactivity | Ortho, Para |

| -SO₂OCH₃ (Sulfonate Ester) | Deactivating | Decreases ring reactivity | Meta |

| Predicted Outcome for this compound | - | The activating acetamido group's influence dominates. | Substitution occurs at positions 2 and 6 (ortho to the acetamido group). |

Reaction Mechanisms of Derivatization and Functionalization

The derivatization of this compound can proceed through several mechanistic pathways, primarily involving the sulfonate ester or the aromatic ring.

Mechanism of Nucleophilic Substitution at the Methyl Group: When reacting with a nucleophile (Nu⁻), the compound can undergo an Sₙ2 reaction. The nucleophile attacks the electrophilic methyl carbon, leading to a transition state where the nucleophile is forming a bond and the sulfonate is breaking its bond. The reaction concludes with the inversion of stereochemistry (if applicable) at the methyl group and the departure of the stable 4-acetamidobenzenesulfonate anion. wikipedia.org

Mechanism of Electrophilic Aromatic Substitution: For reactions like nitration or halogenation, the mechanism follows the general pattern for EAS. masterorganicchemistry.comyoutube.com

Generation of Electrophile: A strong electrophile (E⁺) is generated in situ (e.g., NO₂⁺ from HNO₃/H₂SO₄). masterorganicchemistry.com

Nucleophilic Attack: The activated benzene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized, primarily at the carbons ortho and para to the site of attack. libretexts.orgresearchgate.net

Deprotonation: A weak base in the mixture removes a proton from the carbon atom that the electrophile bonded to, restoring the aromaticity of the ring and yielding the final substituted product. masterorganicchemistry.com

A related compound, 4-acetamidobenzenesulfonyl azide (B81097), is used in diazo transfer reactions, which highlights the functionalization potential of the sulfonyl group itself, typically starting from the corresponding sulfonyl chloride. sigmaaldrich.comguidechem.com This involves the reaction of a reactive methylene (B1212753) compound with the sulfonyl azide in the presence of a base to form a diazoketone. guidechem.com

Catalytic Reactivity and Potential Catalytic Applications

While this compound is not typically a catalyst itself, its structural motifs are relevant to catalysis.

Lewis Acid Catalysis: Sulfonate salts are known for their applications in catalysis. For example, metal triflates like scandium triflate are stable Lewis acids used to catalyze a variety of organic reactions. wikipedia.org By analogy, metal salts of 4-acetamidobenzenesulfonic acid could potentially serve as Lewis acid catalysts.

Intramolecular Catalysis: As previously mentioned, derivatized arylsulfonates can act as nucleophile-assisting leaving groups (NALGs). acs.org In these systems, a chelating group attached to the sulfonate structure assists the nucleophilic substitution reaction. This can be viewed as a form of intramolecular catalysis, where the leaving group itself accelerates the reaction by favorably positioning the nucleophile. acs.org

Role in Catalyst-Mediated Reactions: The broader 4-acetamidobenzenesulfonyl structure appears in reagents used in catalytic cycles. For instance, 4-acetamidobenzenesulfonyl azide is a reagent employed in rhodium-catalyzed carbene cyclization/cycloaddition cascade reactions. sigmaaldrich.com This demonstrates the utility of the scaffold in advanced, metal-catalyzed organic synthesis.

Stability and Degradation Studies

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of an ester, such as methyl 4-acetamidobenzenesulfonate, is a key factor in its environmental persistence. Hydrolysis, the cleavage of a chemical bond by the addition of water, can lead to the formation of degradation products with different properties and potential impacts.

The hydrolysis of sulfonate esters can be influenced by pH and the presence of substituents on the aromatic ring. For methyl benzenesulfonates, the introduction of para-substituents has been shown to affect the rate of hydrolysis. cdnsciencepub.com The hydrolysis of sulfonate esters may proceed through different mechanisms, including concerted and stepwise pathways involving a pentavalent intermediate. rsc.orgacs.orgnih.gov In the case of this compound, hydrolysis would likely yield 4-acetamidobenzenesulfonic acid and methanol (B129727). The acetamido group itself can also undergo hydrolysis, particularly under strong acidic or basic conditions, to yield 4-aminobenzenesulfonic acid and acetic acid. patsnap.com

Table 1: Postulated Hydrolytic Degradation Products of this compound

| Parent Compound | Degradation Product | Hydrolytic Condition |

| This compound | 4-acetamidobenzenesulfonic acid and Methanol | Neutral, acidic, or basic |

| 4-acetamidobenzenesulfonic acid | 4-aminobenzenesulfonic acid and Acetic acid | Strong acid or base |

This table presents hypothetical degradation products based on the chemical structure and general reactivity of sulfonate esters and amides.

Photochemical Stability and Photodegradation Processes (Direct and Indirect)

The photochemical stability of a compound refers to its ability to resist degradation when exposed to light. Photodegradation can occur through direct absorption of light energy or indirectly through reactions with photochemically generated species like hydroxyl radicals.

Aromatic sulfonated compounds and acetanilides are known to undergo photodegradation. researchgate.netresearchgate.net For instance, the photolysis of TNT (trinitrotoluene), another substituted aromatic compound, leads to the formation of various degradation products through oxidation of methyl groups and reduction of nitro groups. wikipedia.org While specific studies on this compound are scarce, it is plausible that it would be susceptible to photodegradation. Direct photolysis may occur if the molecule absorbs light in the environmentally relevant UV spectrum. Indirect photodegradation, mediated by reactive oxygen species present in the environment, is also a likely pathway. mdpi.com The degradation of acetanilide (B955), a related structure, is not expected to undergo direct photolysis in water but is predicted to degrade in air via reaction with hydroxyl radicals. oecd.org

Table 2: Potential Photodegradation Pathways for this compound

| Degradation Type | Mechanism | Potential Products |

| Direct Photolysis | Absorption of UV radiation leading to bond cleavage. | Fragmentation of the ester or acetamido group, ring opening. |

| Indirect Photolysis | Reaction with photochemically generated reactive species (e.g., •OH). | Hydroxylated derivatives, cleavage of the sulfonate or amide bond. |

This table outlines potential photodegradation pathways based on the behavior of similar aromatic compounds.

Thermal Stability and Decomposition Studies

The thermal stability of a compound is its resistance to decomposition upon heating. Understanding the thermal decomposition pathways is important for safe handling, storage, and for predicting its fate in high-temperature environments.

Table 3: Predicted Thermal Decomposition Characteristics of this compound

| Temperature Range | Predicted Process | Potential Decomposition Products |

| Lower Range (e.g., 150-250°C) | Onset of decomposition, potential desulfonation. | 4-acetamidophenol, sulfur dioxide. |

| Higher Range (e.g., >250°C) | Significant fragmentation of the molecule. | Carbon oxides, nitrogen oxides, smaller organic fragments. |

This table provides hypothetical thermal decomposition data based on the known behavior of related aromatic sulfonate compounds.

Environmental Fate and Transformation Product Identification

The environmental fate of a chemical encompasses its transport, transformation, and ultimate disposition in the environment. For this compound, this would involve processes like biodegradation, sorption to soil and sediment, and transformation into other chemical species.

The environmental fate of sulfonamides and acetanilides has been a subject of research due to their widespread use. researchgate.netwashcollreview.comnih.gov Sulfonamides can persist in the environment and their transformation products can sometimes be more toxic than the parent compound. researchgate.net Biodegradation is an important removal process for acetanilide in water. oecd.org It is reasonable to assume that this compound could also be subject to microbial degradation in soil and water systems. The initial steps in the bacterial degradation of benzene (B151609) sulfonic acid involve dioxygenation to form catechol and sulfite. nih.gov A similar pathway could be envisioned for this compound, likely following initial hydrolysis of the ester and/or amide bond.

Identified transformation products of sulfonamides in the environment include hydroxylated derivatives and products of cleavage of the sulfonamide bond. nih.gov For this compound, likely transformation products would include 4-acetamidobenzenesulfonic acid, 4-aminobenzenesulfonic acid, and their further degradation products.

Kinetic Analysis of Degradation Processes

Kinetic analysis provides quantitative information about the rates of degradation processes. This data is essential for modeling the environmental persistence and fate of a chemical.

Kinetic studies on the hydrolysis of sulfonate esters have been conducted, revealing the influence of factors such as pH and the structure of the ester. rsc.orgacs.orgresearchgate.netoup.com The rate of hydrolysis of substituted methyl benzenesulfonates has been measured, although specific data for the 4-acetamido derivative is not provided in the readily available literature. cdnsciencepub.comcdnsciencepub.com The photocatalytic degradation of related compounds like o-nitro acetanilide has been found to follow pseudo-first-order kinetics. asianpubs.org

Due to the lack of specific experimental data for this compound, a detailed kinetic analysis cannot be presented. However, based on studies of analogous compounds, it is expected that its degradation would follow predictable kinetic models, with rate constants dependent on specific environmental conditions such as temperature, pH, and the presence of other reactive species.

Advanced Analytical Methodologies and Derivatization Strategies

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are central to the analytical workflow for methyl 4-acetamidobenzenesulfonate, providing reliable means for assessing its purity and quantifying its presence in various matrices. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful tool for the separation, identification, and quantification of this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this compound due to its moderate polarity. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.

A typical HPLC system for the analysis of sulfonamides, which would be applicable to this compound, often utilizes a C18 column as the stationary phase. pharmaffiliates.com The mobile phase composition is critical for achieving optimal separation and is often a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). pharmaffiliates.compharmaffiliates.com The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and any impurities, thereby influencing their retention times. For instance, a mobile phase consisting of 20% methanol in 0.05 M ammonium (B1175870) acetate (B1210297) has been used for the separation of multiple sulfonamides. pharmaffiliates.com Gradient elution, where the composition of the mobile phase is changed during the analysis, can be employed to effectively separate compounds with a wide range of polarities.

Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene (B151609) ring in this compound absorbs UV light. A photodiode array (PDA) detector can provide additional spectral information, aiding in peak identification and purity assessment. For quantitative analysis, a calibration curve is constructed by plotting the peak area against the concentration of standard solutions of the compound.

Table 1: Illustrative HPLC Parameters for Sulfonamide Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | C18 (250 mm x 4.6 mm, 5 µm) | pharmaffiliates.com |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient Elution) | pharmaffiliates.com |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 270 nm | pharmaffiliates.com |

| Column Temperature | 25 °C |

Thin Layer Chromatography (TLC):

TLC is a simpler, more cost-effective chromatographic technique that is valuable for the rapid assessment of purity and for monitoring the progress of chemical reactions. For the analysis of sulfonamides like this compound, silica (B1680970) gel plates are typically used as the stationary phase.

The choice of the mobile phase, or eluent, is crucial for achieving good separation. The polarity of the mobile phase is adjusted to move the compound and its impurities up the plate at different rates. A variety of solvent systems can be used, with the optimal system depending on the specific impurities present. For sulfonamides, mobile phases such as chloroform-methanol mixtures have been reported to provide excellent separation. The separated spots can be visualized under UV light, and their retention factor (Rf) values can be calculated and compared to that of a standard. For enhanced visualization, derivatizing agents like fluorescamine (B152294) can be sprayed onto the plate, which reacts with the sulfonamide group to produce a fluorescent product.

Table 2: Example TLC Systems for Sulfonamide Analysis

| Stationary Phase | Mobile Phase Example | Visualization | Reference |

|---|---|---|---|

| Silica Gel F254 | Chloroform-Methanol (89:11, v/v) | UV light (254 nm), Fluorescamine spray | |

| Silica Gel | Ethyl acetate/Methanol/Acetonitrile | UV light |

Derivatization Strategies for Enhanced Analytical Performance

Derivatization involves chemically modifying the analyte to improve its analytical properties, such as volatility, thermal stability, or detectability. For the analysis of this compound, derivatization can be particularly useful for gas chromatography (GC).

Silylation for Gas Chromatography (GC):

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, this compound, due to its polarity and potential for thermal degradation, is not ideally suited for direct GC analysis. Silylation is a common derivatization technique that replaces active hydrogen atoms (in this case, the hydrogen on the amide nitrogen) with a trimethylsilyl (B98337) (TMS) or other silyl (B83357) group.

This process increases the volatility and thermal stability of the compound, making it amenable to GC analysis. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The derivatization reaction is typically carried out by heating the sample with the silylating reagent in an appropriate solvent. The resulting silylated derivative can then be readily analyzed by GC, often coupled with a mass spectrometer (MS) for definitive identification.

Table 3: Common Silylating Agents for GC Derivatization

| Reagent | Abbreviation | Key Features | Reference |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Strong silylating agent, suitable for a wide range of compounds. | |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Highly volatile byproducts, good for trace analysis. | |

| N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide | MTBSTFA | Forms stable t-butyldimethylsilyl (TBDMS) derivatives. |

Methods for Enantiomeric Composition Determination

While this compound itself is not chiral, derivatization of this compound or its precursors with chiral reagents can lead to the formation of chiral centers. In such cases, or if it is used in the synthesis of a chiral drug, the determination of the enantiomeric composition becomes critical.

The separation of enantiomers can be achieved through two main approaches in liquid chromatography: the indirect method, which involves derivatization with a chiral derivatizing agent (CDA) to form diastereomers, or the direct method, which utilizes a chiral stationary phase (CSP).

Indirect Method using Chiral Derivatizing Agents:

In the indirect method, the analyte is reacted with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. Examples of CDAs include Mosher's acid chloride and 1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE). The choice of CDA depends on the functional groups present in the analyte.

Direct Method using Chiral Stationary Phases (CSPs):

The direct method using chiral stationary phases is often preferred as it avoids the need for a derivatization step. CSPs are designed to have specific interactions with enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown broad applicability for the separation of a variety of chiral compounds, including sulfonamides. The mobile phase composition, including the type and concentration of organic modifier and any additives, is optimized to achieve the best enantiomeric separation.

Table 4: Approaches for Enantiomeric Separation of Sulfonamide Derivatives

| Method | Principle | Typical Application | Reference |

|---|---|---|---|

| Indirect Method (Chiral Derivatization) | Formation of diastereomers that can be separated on an achiral column. | Analysis of compounds with reactive functional groups. | |

| Direct Method (Chiral Stationary Phase) | Differential interaction of enantiomers with a chiral stationary phase. | Direct separation of enantiomers without derivatization. |

Applications in Contemporary Academic Research

Key Intermediate in Synthetic Organic Chemistry

As a readily available chemical, methyl 4-acetamidobenzenesulfonate serves as a fundamental building block. ambeed.compharmaffiliates.combldpharm.com Its classification by suppliers includes categories such as "aromatics, heterocycles, pharmaceutical standards, intermediates, and Fine Chemicals," highlighting its role in the synthesis of more complex molecules. pharmaffiliates.com

The structure of this compound is well-suited for constructing elaborate molecular architectures. The acetamido group (–NHCOCH₃) provides a protected form of a reactive amine, preventing unwanted side reactions while allowing for deprotection at a later synthetic stage. The methyl sulfonate group (–SO₃CH₃) is a good leaving group, facilitating nucleophilic substitution reactions to introduce new functional groups or link the benzene (B151609) ring to other molecular fragments. These features make it a valuable precursor in multi-step syntheses targeting complex small molecules and various heterocyclic systems, which are core structures in many pharmaceuticals and functional materials. ambeed.com

| Feature | Synthetic Utility |

| Aromatic Ring | Provides a rigid scaffold for attaching other functional groups. |

| Acetamido Group | A protected amine that can be deprotected to an aniline (B41778) for further reactions. |

| Methyl Sulfonate Group | A good leaving group for nucleophilic substitution reactions. |

| Para-substitution | Offers a defined and predictable geometry for molecular design. |

The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, and anti-inflammatory drugs. This compound serves as a key precursor to this class of compounds. The methyl sulfonate ester can be converted into a sulfonamide through reaction with an appropriate amine. The acetamido group can then be hydrolyzed to reveal a primary amine, a common feature in many sulfa drugs, or it can be retained as part of the final molecule, contributing to its biological activity profile.

Probes for Biological and Mechanistic Investigations

While the primary application of this compound is in synthesis, its structure lends itself to potential use in biological studies.

Some chemical suppliers list this compound under categories like "Assay Reagents". danabiosci.shop In principle, molecules like this can be used as starting points for developing probes to study enzyme function or as reference compounds in screening assays. However, specific, widely-published examples of its direct use as a tool in biochemical assays are not prominent in the scientific literature.

A thorough review of available scientific literature does not yield verifiable evidence linking this compound to the inhibition of osteoclastogenesis or its use in the exploration of this specific biological signaling pathway.

Potential in Advanced Materials Science Research

The development of new materials with tailored properties is a significant area of modern research. While specific applications for this compound in this field are still emerging, its structure suggests potential utility. Chemical suppliers categorize the compound under materials science, indicating its relevance as a building block for functional materials. ambeed.combldpharm.com

Research on the related compound, methyl benzenesulfonate, has shown its utility in the preparation of ultrathin, uniform, and pinhole-free cation-exchanger films. chemicalbook.com These films exhibit high permselectivity and low electrical resistance, making them suitable for applications requiring efficient ion transport. chemicalbook.com

Drawing a parallel, this compound could potentially be used to create functionalized polymers or films. The introduction of the 4-acetamido group onto the benzene ring offers a site for further chemical modification, allowing for the covalent attachment of other molecules or for altering the surface properties of a material.

| Feature of Parent Compound (Methyl Benzenesulfonate) | Potential Contribution from Acetamido Group |

| Forms uniform cation-exchanger films. chemicalbook.com | Could introduce hydrogen-bonding capabilities, affecting film morphology and mechanical properties. |

| Provides ionic conductivity. chemicalbook.com | The amide group could be hydrolyzed to an amine, creating a site for post-polymerization functionalization. |

| Basis for a simple polymer backbone. | Can alter the polarity and surface energy of the resulting material compared to the unsubstituted version. |

This suggests that this compound is a promising candidate for researchers exploring the synthesis of novel polymers and functional surfaces for applications in separations, coatings, or electronic devices.

Components in Optoelectronic Materials (e.g., Nonlinear Optical Materials)

While organic molecules with extensive π-conjugated systems and donor-acceptor groups are of significant interest for nonlinear optical (NLO) applications, current research literature does not provide specific studies on the use of this compound in this context. The structural features of the molecule, including the benzene ring, acetamido group (electron-donating), and the methyl sulfonate group (electron-withdrawing), suggest potential for electronic applications. However, dedicated research to characterize its NLO properties has not been identified in the available literature.

Building Blocks for Supramolecular Assemblies

The molecular structure of this compound contains key functional groups that are well-suited for forming ordered, non-covalent structures known as supramolecular assemblies. The acetamido (-NH-C=O) and sulfonate (-SO₃) groups are capable of forming strong hydrogen bonds.

Research on structurally similar aryl sulfonamides demonstrates a common tendency to form intricate networks in the solid state. nih.gov For instance, the N-H group of the amide can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl (S=O) and carbonyl (C=O) groups can act as hydrogen bond acceptors. nih.gov These interactions, such as N-H···O hydrogen bonds, frequently lead to the formation of one-dimensional chains or two-dimensional sheets. nih.govnsf.gov

In the crystal structure of related sulfonamides, these hydrogen-bonded networks are a dominant feature, dictating the packing of molecules. nsf.gov Although a specific crystal structure analysis for this compound is not widely reported, it is highly probable that its molecules would self-assemble in a similar manner, utilizing hydrogen bonding to create well-defined supramolecular architectures. The interplay of these hydrogen bonds with other non-covalent forces, such as π–π stacking between the benzene rings, could lead to complex three-dimensional structures. Such ordered assemblies are fundamental in the fields of crystal engineering and materials science.

Applications in Environmental Chemistry Research

Currently, there is no specific information available in the scientific literature detailing the use of this compound as a model compound for environmental persistence studies. While sulfonamide-based compounds are an area of environmental interest, research has focused on other derivatives.

Future Research Directions and Emerging Trends

Development of Green Chemistry Approaches for Synthesis

The synthesis of sulfonate esters, traditionally reliant on methods that can generate significant waste, is undergoing a green transformation. researchinschools.org Future research will increasingly prioritize environmentally benign alternatives that minimize hazardous byproducts and energy consumption.

One promising avenue is the use of ionic liquids (ILs) as both catalysts and solvents. researchinschools.org ILs are salts with low melting points that exhibit negligible vapor pressure, making them a recyclable and safer alternative to volatile organic solvents. researchgate.netmdpi.comacs.org Specifically, Brønsted acidic ionic liquids have shown potential in catalyzing esterification reactions efficiently. researchinschools.orgmdpi.com For example, sulfonic acid-functionalized ionic liquids (SAILs) have been successfully used as catalysts for the esterification of fatty acids. mdpi.comcjcatal.com These catalysts can be designed with varying lipophilicity to improve solubility in the reaction mixture and can be easily separated from the product for reuse, a key principle of green chemistry. acs.orgmdpi.com

Another green approach gaining traction is the use of ultrasound or microwave assistance. Ultrasound-assisted synthesis has been shown to produce esters in good yields with short reaction times under mild conditions, often using catalysts like p-toluenesulfonic acid. researchgate.net Microwave heating has also proven more effective than conventional heating in certain ionic liquid-catalyzed esterifications. mdpi.com Furthermore, electrochemical methods are emerging as a powerful tool. The electro-oxidation of phenols and sodium arenesulfinates, for instance, allows for the synthesis of aryl sulfonate esters under mild conditions without the need for chemical oxidants. organic-chemistry.orgeurjchem.com Visible-light-induced synthesis is another innovative, energy-efficient method being explored for creating sulfonate esters from precursors like arylazo sulfones. nih.gov

These green methodologies represent a significant shift away from traditional synthetic routes, such as using highly reactive reagents like chlorosulfonic acid or relying on stoichiometric amounts of base, paving the way for more sustainable production of compounds like methyl 4-acetamidobenzenesulfonate. researchgate.netacs.org

Integration of Artificial Intelligence and Machine Learning in Computational Studies

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of chemical compounds and reactions. These computational tools can analyze vast datasets to predict reaction outcomes, optimize conditions, and even design novel molecules with desired properties, thereby accelerating the pace of research and discovery. rjptonline.org

For the synthesis of sulfonate esters, ML algorithms can predict reaction performance and yields. By training models on large databases of known reactions, AI can identify the optimal catalyst, solvent, and temperature for a given transformation. tue.nlchemintelligence.com For example, a hierarchical neural network trained on millions of reactions from the Reaxys database has demonstrated the ability to predict suitable conditions for a wide range of organic reactions with significant accuracy. chemintelligence.com This approach can minimize the number of trial-and-error experiments, saving time and resources. rjptonline.org Specifically for sulfonamide synthesis, a related class of compounds, random forest algorithms have shown improved predictive performance over linear regression models in forecasting reaction yields across a multidimensional chemical space. tue.nl

Beyond reaction prediction, ML is crucial for designing novel materials and understanding structure-property relationships. rjptonline.org Deep learning models are being developed to predict the products of chemical reactions by identifying electron sources and sinks and proposing elementary reaction steps. rsc.org This capability is invaluable for exploring the reactivity of the sulfonate scaffold and predicting the behavior of molecules like this compound in complex chemical environments. While the application of these models is still an emerging field, their potential to guide synthetic efforts and uncover new chemistry is immense. chemrxiv.org

Exploration of Novel Reactivity Pathways and Catalytic Systems

While sulfonate esters are well-known as stable protecting groups and good leaving groups in nucleophilic substitution reactions, future research is focused on uncovering and harnessing their less conventional reactivity. eurjchem.comwikipedia.orgdbpedia.orgperiodicchemistry.com A key area of exploration is the selective cleavage of the C-S bond, as opposed to the more typical C-O or S-O bond cleavage. cdnsciencepub.comlibretexts.org

Recent studies have shown that the S–O bond of aryl sulfonate esters can be activated under mild, light-induced conditions, providing a novel pathway to generate sulfonyl radicals. rsc.org This transition-metal-free method opens up new synthetic possibilities, such as the sulfonylation of vinyl arenes to produce valuable vinyl sulfones. rsc.org The reaction of certain nitrobenzenesulfonates with mercaptide anions has also revealed an unusual C-S bond rupture, proceeding through a nucleophilic aromatic substitution mechanism. cdnsciencepub.com Understanding the factors that govern the competition between C-O, S-O, and C-S bond cleavage is a fundamental challenge that will enable more precise control over the reactivity of sulfonate esters.

The development of new catalytic systems is central to this exploration. While traditional acid catalysts are effective for esterification, researchers are investigating more sophisticated systems. researchgate.net Indium-catalyzed sulfonylation has emerged as a general and efficient method for forming both sulfonamides and sulfonate esters from a variety of substrates, including sterically hindered ones. eurjchem.com Copper-catalyzed cascade reactions and palladium-catalyzed couplings are also being developed to construct sulfonate-containing molecules through novel bond formations. researchgate.netorganic-chemistry.org These advanced catalytic approaches will allow chemists to utilize simple, abundant starting materials to access complex sulfonated structures in a more efficient and selective manner.

Table 1: Comparison of Bond Cleavage Pathways in Sulfonate Esters

| Bond Cleavage Type | Typical Conditions | Reaction Type | Outcome/Application | Citation |

| C-O Cleavage | Strongly acidic conditions, Transition metal catalysis | SN1, SN2, Cross-coupling | Alcohol derivatization, Alkylating agents, Alternatives to aryl halides | wikipedia.orglibretexts.orgrsc.org |

| S-O Cleavage | Light-induced (photocatalysis), Hydrolysis | Radical formation, Hydrolysis | Sulfonylation of vinylarenes, Degradation pathway | rsc.orgnih.gov |

| C-S Cleavage | Nucleophilic aromatic substitution (with specific substrates) | Substitution | Unusual functional group transformation | cdnsciencepub.com |

Design of New Functional Materials Based on the Sulfonate Scaffold

The unique properties of the sulfonate group—namely its strong acidity, hydrophilicity, and ability to coordinate with metal ions—make it an excellent building block for a new generation of functional materials. researchgate.netatlasofscience.orgmdpi.com Research in this area is expanding rapidly, with applications ranging from catalysis and separation to energy and biomaterials.

Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic molecules. atlasofscience.orgalfa-chemistry.com Incorporating sulfonate groups into the organic linkers can create MOFs with strong Brønsted acidity, making them effective solid-acid catalysts for reactions like esterification and aldol (B89426) condensation. alfa-chemistry.comrsc.org A fascinating development is the engineering of "missing linker" defects in sulfonate-based MOFs. These defects create dangling sulfonate groups and accessible metal sites, which have been shown to enhance properties like proton conductivity by several orders of magnitude, a crucial feature for applications in proton-exchange membrane fuel cells. atlasofscience.orgnih.govnortheastern.edu

Polymers: The introduction of sulfonate groups into polymer backbones (sulfonation) dramatically alters their properties, increasing hydrophilicity and ion conductivity. researchgate.net Sulfonated polymers like sulfonated polyetheretherketone (SPEEK) and Nafion (a sulfonated tetrafluoroethylene-based polymer) are key materials for fuel cell membranes. researchgate.net Research is also exploring sulfonated polymers for other high-tech applications, including transparent and flame-retardant materials. For example, a sulfonate-containing polymeric polyamide was shown to improve the fire safety of polycarbonate while maintaining its transparency due to good compatibility and the amorphous nature of the additive. acs.org

Ionic Liquids (ILs): As previously mentioned in the context of green synthesis, sulfonate-based ILs are a significant class of materials in their own right. researchgate.netmdpi.com They can be designed as task-specific catalysts, for example, in the production of biofuels like levoglucosenone (B1675106) from cellulose (B213188) pyrolysis. mdpi.comresearchgate.net Alkyl sulfonate functionalized cations can also be incorporated into ILs, creating active catalysts for esterification that outperform conventional non-functionalized ILs. cjcatal.comresearchgate.net

Table 2: Functional Materials Incorporating the Sulfonate Scaffold

| Material Type | Key Feature | Emerging Application | Citation |

| Metal-Organic Frameworks (MOFs) | Tunable acidity, High porosity, Engineered defects | Proton conduction, Heterogeneous catalysis, Gas storage | atlasofscience.orgalfa-chemistry.comrsc.orgnih.gov |

| Sulfonated Polymers | Ion conductivity, Hydrophilicity, Flame retardancy | Fuel cell membranes, Transparent flame retardants, Exchange resins | researchgate.netacs.org |

| Ionic Liquids (ILs) | Catalytic activity, Thermal stability, Low volatility | Green reaction media, Biomass conversion, Esterification catalysts | researchgate.netmdpi.commdpi.comcjcatal.com |

Advanced Spectroscopic and Imaging Techniques for Real-time Characterization

A deeper understanding of the formation, reactivity, and function of this compound requires advanced analytical methods capable of providing detailed structural and dynamic information. Future research will increasingly rely on sophisticated spectroscopic and imaging techniques for real-time, in-situ characterization.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for probing the local environment of the sulfonate group. Studies on ion-containing polymers have used FTIR to examine the hydrogen-bonding network between water and sulfonate headgroups. By observing the vibrational frequencies of dilute HOD (a mix of H₂O and D₂O) interacting with the sulfonate, researchers can infer the acidity and charge density of the sulfonate group, which is critical for understanding ion transport in materials like fuel cell membranes. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for structural elucidation. acs.org Advanced NMR techniques can provide detailed information not only on the final product but also on reaction intermediates and the catalyst's state during a reaction. This is particularly valuable for mechanistic studies of complex catalytic cycles involving sulfonate esters.

For studying catalytic processes as they happen, operando spectroscopy is an emerging trend. This involves applying spectroscopic techniques (like Raman or IR) to a catalytic reactor under actual operating conditions. This allows for the direct observation of catalyst-substrate interactions and the formation of transient species, providing unprecedented insight into reaction mechanisms. mdpi.com Similarly, real-time monitoring of reaction kinetics, for instance using Gas Chromatography-Mass Spectrometry (GC/MS), is essential for detailed mechanistic studies of sulfonate ester formation and solvolysis, helping to establish precise rate constants for both forward and reverse reactions. enovatia.com These advanced analytical approaches will be indispensable for unraveling the complex behavior of sulfonate esters and guiding the rational design of new synthetic methods and materials.

Q & A

Q. What are the optimal synthetic routes for methyl 4-acetamidobenzenesulfonate, and how can reaction conditions be optimized for higher yields?

this compound can be synthesized via sulfonylation reactions using intermediates like 4-acetamidobenzenesulfonyl chloride. A validated method involves coupling with methyl-containing nucleophiles under basic conditions (e.g., triethylamine) over extended reaction times (5 days) and purification via flash chromatography with gradient elution (e.g., methylene chloride/ethyl acetate) . Yield optimization may require adjusting solvent polarity, temperature, and stoichiometric ratios of reagents. Monitoring reaction progress via TLC or HPLC is critical.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and acetamido/sulfonate functional groups. For example, the acetamido NH proton appears at δ 8.20 ppm in CDCl₃, while aromatic protons show distinct splitting patterns .

- Mass spectrometry (APCI+) : To verify molecular weight (e.g., m/z 417.90 for a related iodophenyl derivative) .

- Melting point analysis : Compare observed values (e.g., 113–115°C) with literature data to assess purity .

Q. How can researchers verify the novelty of this compound derivatives using existing databases?

Use SciFinder or Reaxys to cross-reference synthetic routes, spectral data, and physical properties (e.g., melting points, NMR shifts). If a compound is known, cite prior literature and confirm consistency between observed and reported data. For novel derivatives, document deviations (e.g., unexpected substituent effects) and provide full analytical validation .

Advanced Research Questions

Q. How should researchers resolve contradictions between experimental spectral data and computational predictions for this compound derivatives?

Discrepancies in NMR or IR spectra often arise from solvent effects, tautomerism, or crystallographic packing. For example, hydrogen bonding in the solid state (observed via SC-XRD) may alter proton chemical shifts compared to DFT-calculated gas-phase structures . Validate computational models by including solvent corrections (e.g., PCM methods) and comparing with experimental crystal structures .

Q. What computational strategies are recommended for predicting the reactivity and electronic properties of this compound in drug design?

Density Functional Theory (DFT) can model sulfonate group electrophilicity and charge distribution. Use B3LYP/6-31G(d) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). For biological activity predictions, perform molecular docking studies to assess interactions with target proteins (e.g., enzymes inhibited by sulfonate derivatives) .

Q. How can crystal structure analysis enhance understanding of this compound’s intermolecular interactions?

Single-crystal X-ray diffraction (SC-XRD) reveals hydrogen-bonding networks and π-π stacking. For example, sulfonate oxygen atoms may form hydrogen bonds with acetamido NH groups, stabilizing the crystal lattice. Compare packing motifs with related sulfonamides to identify structure-activity relationships .

Q. What experimental design considerations are critical for evaluating the biological activity of this compound analogs?

- Dose-response assays : Use IC₅₀ determinations to quantify inhibitory effects.

- Control compounds : Include known sulfonamide-based inhibitors (e.g., acetazolamide) to benchmark activity.

- Metabolic stability : Assess susceptibility to esterase-mediated hydrolysis using liver microsome assays.

- Structural modifications : Introduce electron-withdrawing/donating groups on the phenyl ring to modulate bioactivity .

Methodological Notes

- Data Presentation : Raw spectral and crystallographic data should be archived in appendices, while processed data (e.g., NMR integrations, DFT results) must appear in the main text .

- Error Analysis : Quantify uncertainties in melting points (±1°C) and NMR shifts (±0.01 ppm). For biological assays, report standard deviations across triplicate experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.